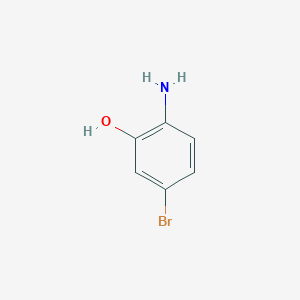

2-Amino-5-bromophenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-bromophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c7-4-1-2-5(8)6(9)3-4/h1-3,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRQWUAAWZFIVTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80558877 | |

| Record name | 2-Amino-5-bromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80558877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38191-34-3 | |

| Record name | 2-Amino-5-bromophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38191-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-bromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80558877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-bromophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Amino-5-bromophenol (CAS: 38191-34-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Amino-5-bromophenol, a versatile chemical intermediate with significant applications in research and development. This document details its physicochemical properties, synthesis methodologies, and key applications, with a focus on providing practical information for laboratory and development settings.

Core Physicochemical Properties

This compound, with the CAS number 38191-34-3, is a substituted aromatic compound containing amino, bromo, and hydroxyl functional groups.[1][2] These groups confer its utility as a building block in the synthesis of more complex molecules. A summary of its key quantitative properties is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C6H6BrNO | [1][2][3][4] |

| Molecular Weight | 188.02 g/mol | [1][2][3][4] |

| Melting Point | 125-127 °C (decomposition) | [1][5][6] |

| 99.5-100.5 °C (crude) | [1][5] | |

| 149.5-150.5 °C (literature value) | [1][5] | |

| Appearance | Solid | |

| Purity | 95% - 98% (typical commercial) | [2] |

| Storage Temperature | Room Temperature or 2°C - 8°C | [4] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various routes. Two common methods are detailed below.

Synthesis from 5-bromo-2-nitrophenol

A prevalent method for the synthesis of this compound involves the reduction of 5-bromo-2-nitrophenol.

Experimental Protocol:

-

Dissolution: Dissolve 5-bromo-2-nitrophenol (0.292 g, 1.34 mmol) in 30 mL of a 0.5% aqueous sodium hydroxide solution with stirring until complete dissolution.[1][5]

-

Reduction: Add sodium bisulfite (2.00 g, 85% purity, 9.76 mmol) to the solution and stir at room temperature for 15 minutes.[1][5]

-

Acidification: After the reaction is complete, slowly acidify the reaction mixture with dilute hydrochloric acid to a pH of 5.[1][5]

-

Extraction: Extract the mixture three times with diethyl ether (40 mL portions).[1][5]

-

Drying and Concentration: Combine the organic phases and dry over anhydrous sodium sulfate. Concentrate the organic phase under reduced pressure to yield the crude product.[1][5]

-

Purification: Recrystallize the crude product from an ether/hexane mixture to obtain pure this compound.[1][5]

Synthesis from N-(4-bromo-2-hydroxyphenyl)acetamide

Another documented synthesis route involves the hydrolysis of N-(4-bromo-2-hydroxyphenyl)acetamide.

Experimental Protocol:

-

Suspension: Suspend N-(4-bromo-2-hydroxyphenyl)acetamide (1.35 g, 5.87 mmol) in a mixture of ethanol (30 mL) and 3 M hydrochloric acid (30 mL).[1]

-

Reflux: Heat the suspension to 100 °C (reflux) for 3 hours.[1]

-

Neutralization and Concentration: Add 1 M sodium carbonate (45 mL) to the mixture and remove the ethanol under reduced pressure.[1]

-

Extraction: Extract the residue with dichloromethane (3 x 250 mL).[1]

-

Drying and Concentration: Dry the combined organic phases and concentrate to yield the product.[1]

Applications in Research and Drug Development

This compound serves as a versatile substrate and building block in various research applications.

Research Applications

-

Enzyme Substrate: It is utilized as a substrate for studying the activity of microperoxidases, which are involved in the metabolism of hydrogen peroxide and organic hydroperoxides.[4]

-

Calcium Ion Studies: The compound is also employed in the study of intracellular calcium levels.[4]

Drug Development and Medicinal Chemistry

-

Anticancer Research: this compound has demonstrated anticancer activity against the MCF7 breast cancer cell line, an estrogen receptor-positive cell line.[4] It is hypothesized that its anticancer activity may stem from the inhibition of protein synthesis through DNA binding.[4]

-

Scaffold for Bioactive Molecules: The presence of multiple reactive sites makes it a valuable scaffold for synthesizing derivatives with potential therapeutic properties. For instance, it can be a precursor for bromophenol-indolin-2-one hybrids, which have been investigated for their anticancer activities.[7] Aminophenol derivatives, in general, are important intermediates in the synthesis of various pharmaceuticals.[8]

Hypothetical Signaling Pathway Involvement

While specific signaling pathway interactions of this compound itself are not extensively detailed, its derivatives can be designed to target various cellular pathways. For example, a hypothetical derivative could be synthesized to inhibit a specific kinase involved in a cancer-related signaling cascade.

Safety and Handling

This compound is associated with several hazard classifications. It is harmful if swallowed, in contact with skin, or if inhaled.[3] It can cause skin and serious eye irritation, and may cause respiratory irritation.[3][9] It may also cause an allergic skin reaction.[3]

Precautionary Measures:

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[10][11]

-

Wash skin thoroughly after handling.[11]

-

Do not eat, drink, or smoke when using this product.[10][11]

-

Wear protective gloves, protective clothing, eye protection, and face protection.[10][11]

In case of accidental release, spills should be cleaned up immediately, avoiding dust generation.[12] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[12]

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. CAS 38191-34-3 | 4656-9-X0 | MDL MFCD03095028 | this compound | SynQuest Laboratories [synquestlabs.com]

- 3. This compound | C6H6BrNO | CID 14320605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 38191-34-3 | FA15813 | Biosynth [biosynth.com]

- 5. This compound | 38191-34-3 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives - Google Patents [patents.google.com]

- 9. 38191-34-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

2-Amino-5-bromophenol molecular weight and formula

For researchers, scientists, and professionals in drug development, a precise understanding of the fundamental physicochemical properties of chemical compounds is paramount. This document provides a concise summary of the molecular formula and weight for 2-Amino-5-bromophenol.

Physicochemical Data Summary

The essential molecular details of this compound are presented in the table below. This information is critical for a variety of applications, including stoichiometric calculations in chemical reactions, determination of molar concentration for solutions, and as a foundational parameter in structural and computational chemistry.

| Identifier | Value |

| Molecular Formula | C6H6BrNO[1][2][3][4][5] |

| Molecular Weight | 188.02 g/mol [1][2][3][4][5] |

References

Spectroscopic Analysis of 2-Amino-5-bromophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectral data for 2-Amino-5-bromophenol, a key intermediate in various synthetic applications. This document is intended to serve as a comprehensive resource, presenting available data in a structured format, outlining experimental methodologies, and visualizing the logical workflow of spectroscopic analysis.

¹H and ¹³C NMR Spectral Data

Table 1: ¹H NMR Spectral Data of this compound [1][2]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.08 | bs | - | 1H | Ar-H |

| 6.82 | d | 2 | 1H | Ar-H |

| 6.78 | dd | 8.2 | 1H | Ar-H |

| 6.56 | d | 8 | 1H | Ar-H |

| 4.03 | bs | - | 2H | -NH₂ |

Solvent: CD₃CN, Spectrometer Frequency: 500 MHz

Table 2: ¹³C NMR Spectral Data of 2-Aminophenol (for comparison)

| Chemical Shift (δ) ppm |

| 144.51 |

| 137.07 |

| 120.16 |

| 117.16 |

| 115.13 |

| 115.05 |

Solvent: DMSO-d₆, Spectrometer Frequency: 500 MHz

Experimental Protocols

The following is a representative experimental protocol for the synthesis and subsequent NMR analysis of this compound, based on reported literature procedures.[1][2]

Synthesis of this compound:

A general procedure involves the reduction of 5-bromo-2-nitrophenol.[1][2] In a typical reaction, 5-bromo-2-nitrophenol is dissolved in an appropriate solvent, and a reducing agent is added. The reaction progress is monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up to isolate the crude product. Purification is then carried out, often through recrystallization, to obtain pure this compound.[1][2]

NMR Sample Preparation and Analysis:

For ¹H and ¹³C NMR analysis, a sample of the purified this compound is dissolved in a suitable deuterated solvent, such as acetonitrile-d₃ (CD₃CN) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is crucial and depends on the solubility of the compound and the desired resolution of the spectra. The solution is then transferred to an NMR tube.

The NMR spectra are acquired on a high-field NMR spectrometer, for instance, a 500 MHz instrument. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton-decoupled spectra are typically obtained to simplify the spectrum to a series of singlets for each unique carbon atom. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Workflow for Spectroscopic Analysis

The logical flow of acquiring and interpreting NMR data for a compound like this compound is illustrated in the following diagram.

Caption: Workflow for the synthesis, NMR data acquisition, and structural analysis of this compound.

References

An In-depth Guide to the Infrared Spectrum of 2-Amino-5-bromophenol

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 2-Amino-5-bromophenol. The interpretation of the spectrum is crucial for the structural elucidation and quality control of this compound, which serves as a key intermediate in various synthetic applications, including pharmaceuticals. This document outlines the characteristic vibrational frequencies of its functional groups, presents experimental data, details relevant experimental protocols, and provides a logical workflow for spectral interpretation.

Molecular Structure and Key Functional Groups

This compound is a substituted aromatic compound containing three key functional groups that give rise to characteristic absorption bands in the IR spectrum:

-

Phenolic Hydroxyl (-OH) group: Attached directly to the aromatic ring.

-

Primary Aromatic Amine (-NH₂) group: An amino group attached to the aromatic ring.

-

Substituted Benzene Ring: An aromatic ring with C-H bonds and a specific substitution pattern.

-

Carbon-Bromine (C-Br) bond: A halogen substituent on the ring.

The presence and electronic environment of these groups dictate the features of the molecule's IR spectrum.

Theoretical and Experimental Infrared Absorption Data

The interpretation of an IR spectrum involves correlating observed absorption bands with the vibrational modes of specific functional groups. The expected ranges for these groups are well-established, and for this compound, they are summarized below.

Table 1: General Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Phenolic -OH | O-H Stretch (H-bonded) | 3200 - 3550 | Strong, Broad |

| Primary Amine -NH₂ | N-H Asymmetric Stretch | 3400 - 3500 | Medium |

| Primary Amine -NH₂ | N-H Symmetric Stretch | 3300 - 3400 | Medium |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium to Weak |

| Primary Amine -NH₂ | N-H Bend (Scissoring) | 1580 - 1650 | Medium to Strong |

| Aromatic Ring | C=C Ring Stretch | 1400 - 1600 | Medium, Multiple Bands |

| Phenol C-O | C-O Stretch | 1200 - 1260 | Strong |

| Aromatic Amine C-N | C-N Stretch | 1250 - 1335 | Strong |

| Aromatic C-H | C-H Out-of-Plane Bend | 675 - 900 | Strong |

| Aryl Halide C-Br | C-Br Stretch | 515 - 690 | Medium to Strong |

An experimental IR spectrum of this compound, obtained using a KBr pellet, reveals several distinct peaks that align with these theoretical ranges.[1][2]

Table 2: Experimental IR Peak Assignments for this compound

| Experimental Peak (cm⁻¹) | Assignment | Functional Group Origin |

| 3496 (wide) | O-H Stretch | Phenolic Hydroxyl |

| 3377 | N-H Asymmetric Stretch | Primary Amine |

| 3298 | N-H Symmetric Stretch | Primary Amine |

| 1598 | N-H Bend / C=C Ring Stretch | Primary Amine / Aromatic Ring |

| 1502 | C=C Ring Stretch | Aromatic Ring |

| 1431 | C=C Ring Stretch | Aromatic Ring |

| 1269 | C-N Stretch | Aromatic Amine |

| 1210 | C-O Stretch | Phenolic Hydroxyl |

| 916 | C-H Out-of-Plane Bend | Aromatic Ring |

| 877 | C-H Out-of-Plane Bend | Aromatic Ring |

Spectral Interpretation:

-

3500-3200 cm⁻¹ Region: The spectrum shows three distinct peaks in this high-frequency region.[1][2] The broad absorption at 3496 cm⁻¹ is characteristic of the O-H stretching vibration of the phenol, broadened by hydrogen bonding.[3][4] The two sharper peaks at 3377 cm⁻¹ and 3298 cm⁻¹ are classic indicators of a primary amine (-NH₂), corresponding to the asymmetric and symmetric N-H stretches, respectively.[5][6][7]

-

1650-1400 cm⁻¹ Region: The peak at 1598 cm⁻¹ can be attributed to the N-H bending (scissoring) vibration of the primary amine, which often overlaps with aromatic C=C ring stretching vibrations.[5] The absorptions at 1502 cm⁻¹ and 1431 cm⁻¹ are due to carbon-carbon stretching vibrations within the aromatic ring.[3][8]

-

Fingerprint Region (< 1400 cm⁻¹): This region contains several important peaks. The strong band at 1269 cm⁻¹ is assigned to the C-N stretching of the aromatic amine.[5][9] The absorption at 1210 cm⁻¹ is characteristic of the C-O stretching vibration in a phenol.[4][10] The peaks at 916 and 877 cm⁻¹ are due to out-of-plane C-H bending, which is dependent on the ring's substitution pattern.[8] The C-Br stretch is expected at a much lower wavenumber (typically below 700 cm⁻¹) and may not be easily identified or may fall outside the range of some spectrometers.[11][12]

Experimental Protocols

The quality of an IR spectrum is highly dependent on the sample preparation technique. For solid samples like this compound, several methods are common. The experimental data cited was obtained using the KBr pellet technique.[1]

Potassium Bromide (KBr) Pellet Method:

This is one of the most common methods for preparing solid samples for transmission IR spectroscopy.[13]

-

Sample Grinding: Approximately 1-2 mg of the solid sample (this compound) is placed in an agate mortar. About 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) powder is added.

-

Mixing: The sample and KBr are intimately ground together with a pestle until the mixture is a fine, homogeneous powder. The goal is to reduce the particle size of the sample to less than the wavelength of the incident IR radiation to minimize scattering.[14]

-

Pellet Pressing: The powder mixture is transferred into a pellet press die. The die is placed under high pressure (typically 7-10 tons) for several minutes using a hydraulic press. This sinters the KBr and sample mixture into a thin, transparent, or translucent pellet.

-

Analysis: The resulting pellet is removed from the die and placed in a sample holder within the IR spectrometer's beam path for analysis. KBr is used because it is transparent to infrared radiation over a wide range (down to 400 cm⁻¹).[11]

Other Common Methods for Solid Samples:

-

Nujol Mull: The solid is ground with a few drops of a mulling agent, typically mineral oil (Nujol), to form a paste.[14] This paste is then spread between two IR-transparent salt plates (e.g., NaCl or KBr). The Nujol itself has absorption bands (primarily C-H stretches and bends) that will be present in the spectrum.

-

Thin Solid Film: The compound is dissolved in a volatile solvent.[15] A drop of the solution is placed on an IR-transparent salt plate, and the solvent is allowed to evaporate, leaving a thin film of the solid on the plate for analysis.[15]

Logical Workflow for Spectral Interpretation

The process of interpreting the IR spectrum of a molecule like this compound follows a systematic workflow. This can be visualized to clarify the relationships between the molecular structure, its constituent parts, and the resulting spectral data.

Caption: Workflow for IR spectrum analysis of this compound.

Conclusion

The infrared spectrum of this compound provides a definitive fingerprint for its structural confirmation. The presence of a broad O-H stretch, two distinct N-H stretching bands, and characteristic absorptions for the aromatic ring, C-O, and C-N bonds collectively validate the molecule's identity. A systematic approach, combining knowledge of characteristic group frequencies with careful analysis of an experimental spectrum, is essential for accurate interpretation. The protocols and data presented herein serve as a robust guide for researchers and scientists in the fields of chemical synthesis and drug development.

References

- 1. This compound | 38191-34-3 [chemicalbook.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. adichemistry.com [adichemistry.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

- 11. Chemistry: Alkyl and aryl halide infrared spectra [openchemistryhelp.blogspot.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide to the Mass Spectrometry Analysis of 2-Amino-5-bromophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 2-Amino-5-bromophenol, a key intermediate in pharmaceutical synthesis and a compound of interest in metabolic studies. This document outlines proposed experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), details the predicted fragmentation patterns, and presents key quantitative data.

Core Physicochemical and Mass Spectrometry Data

The analysis of this compound by mass spectrometry is fundamentally guided by its molecular structure and isotopic composition. The presence of a bromine atom is a key characteristic, as bromine has two abundant stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. This results in a distinctive isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of roughly equal intensity separated by two mass-to-charge units (m/z).

| Property | Value | Source |

| Molecular Formula | C₆H₆BrNO | --INVALID-LINK-- |

| Molecular Weight | 188.02 g/mol | --INVALID-LINK-- |

| Monoisotopic Mass | 186.96328 Da | --INVALID-LINK-- |

| Protonated Molecule [M+H]⁺ (ESI+) | m/z 188/190 | --INVALID-LINK-- |

Predicted Mass Spectrometry Fragmentation

The primary fragmentation events are expected to be:

-

Loss of a bromine radical (Br•): This is a common fragmentation pathway for brominated aromatic compounds.

-

Loss of carbon monoxide (CO): Phenolic compounds often undergo rearrangement and lose CO.

-

Loss of hydrogen cyanide (HCN): A characteristic fragmentation of anilines and other aromatic amines.

-

Sequential loss of fragments: Combinations of the above losses are also expected.

The following table summarizes the predicted major fragment ions for this compound.

| m/z (predicted) | Ion Formula | Proposed Fragmentation Pathway |

| 187/189 | [C₆H₆BrNO]⁺• | Molecular Ion (M⁺•) |

| 108 | [C₆H₆NO]⁺ | M⁺• - Br• |

| 80 | [C₅H₆N]⁺ | [M-Br]⁺ - CO |

| 53 | [C₄H₅]⁺ | [M-Br-CO]⁺ - HCN |

Below is a DOT script and the corresponding diagram illustrating the predicted fragmentation pathway.

Experimental Protocols

Specific, validated protocols for the mass spectrometric analysis of this compound are not widely published. Therefore, the following methodologies are proposed based on best practices for the analysis of analogous compounds such as substituted anilines and brominated phenols.[1][2][3]

Proposed Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a suitable technique for the analysis of this compound, particularly if derivatization is employed to improve its volatility and chromatographic behavior.[3]

Sample Preparation:

-

Extraction: For complex matrices, perform liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte.

-

Derivatization (Optional but Recommended): Acetylation with acetic anhydride is a common and effective method for derivatizing phenolic and amino groups, which can improve peak shape and sensitivity.[3]

-

Reconstitution: Evaporate the solvent and reconstitute the residue in a solvent compatible with the GC system (e.g., ethyl acetate).

Instrumentation and Conditions:

| Parameter | Recommended Setting |

| Gas Chromatograph | |

| Column | TraceGOLD TG-5SilMS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injection Mode | Splitless |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Acquisition Mode | Full Scan (m/z 50-250) for qualitative analysis and identification. Selected Ion Monitoring (SIM) for quantitative analysis, monitoring key ions (e.g., m/z 187, 189, 108). |

Proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS offers high sensitivity and specificity and is well-suited for analyzing this compound in complex matrices without the need for derivatization.[1]

Sample Preparation:

-

Extraction: For complex matrices, use LLE or SPE.

-

Dilution: Dilute the sample extract with the initial mobile phase to ensure compatibility and good peak shape.

-

Filtration: Filter the final sample through a 0.22 µm syringe filter before injection.

Instrumentation and Conditions:

| Parameter | Recommended Setting |

| Liquid Chromatograph | |

| Column | C18 reverse-phase column (e.g., Phenomenex Gemini-NX C18, 150 x 4.6 mm, 3 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 10 minutes, then re-equilibrate |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 350 °C |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) for quantitative analysis. Precursor ion: m/z 188. Product ions can be determined by infusing a standard solution and performing product ion scans. |

Experimental Workflows

The logical flow of analysis is crucial for obtaining reliable and reproducible results. The following diagrams illustrate the general workflows for GC-MS and LC-MS/MS analysis of this compound.

References

An In-depth Technical Guide on the Solubility of 2-Amino-5-bromophenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Amino-5-bromophenol, a key intermediate in various synthetic applications. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on its physicochemical properties, qualitative solubility, and a standardized experimental protocol for determining its solubility in organic solvents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These parameters are crucial for understanding its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₆H₆BrNO | --INVALID-LINK-- |

| Molecular Weight | 188.02 g/mol | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

| Melting Point | 125-127 °C (decomposition) | --INVALID-LINK-- |

| XLogP3 | 1.6 | --INVALID-LINK-- |

| Hydrogen Bond Donor Count | 2 | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count | 2 | --INVALID-LINK-- |

Qualitative Solubility

Based on the principle of "like dissolves like," it is anticipated that this compound will exhibit higher solubility in polar protic and aprotic solvents compared to nonpolar solvents.

Experimental Protocol for Solubility Determination

The following is a general, standardized protocol for the experimental determination of the solubility of a solid compound like this compound in an organic solvent. This method is based on the isothermal shake-flask method.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent(s) (e.g., ethanol, methanol, acetone, chloroform, dimethyl sulfoxide)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Shake the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The solid and liquid phases should be in constant contact.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed in the shaker bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, dry vial to remove any undissolved solid particles.

-

-

Sample Dilution and Analysis:

-

Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry) to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Safety Precautions:

-

Handle this compound and all organic solvents in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen solvents for specific handling and disposal instructions.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: Logical workflow for the experimental determination of solubility.

References

An In-depth Technical Guide to the Physicochemical Properties and Putative Crystallographic Analysis of 2-Amino-5-bromophenol

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches of prominent chemical and crystallographic databases, including the Cambridge Structural Database (CSD), have revealed no publicly available experimental data on the single-crystal structure or detailed morphology of 2-Amino-5-bromophenol. This guide, therefore, summarizes the known physicochemical properties and presents a generalized, comprehensive experimental protocol for the determination of its crystal structure and morphology, should a researcher undertake this investigation.

Physicochemical Properties of this compound

While crystallographic data is unavailable, a summary of the known physical and chemical properties of this compound is presented below. These properties are essential for designing crystallization experiments and for the general handling and characterization of the compound.

| Property | Value | Reference |

| Molecular Formula | C₆H₆BrNO | [1][2] |

| Molecular Weight | 188.02 g/mol | [1][2] |

| CAS Number | 38191-34-3 | [2][3][4] |

| Appearance | Solid, brown amorphous granules or powder.[5] | [3] |

| Melting Point | 125-127 °C (decomposition) | [6] |

| Solubility | Sparingly soluble in water. Soluble in some organic solvents. | |

| InChI Key | DRQWUAAWZFIVTF-UHFFFAOYSA-N | [2][3] |

| SMILES | C1=CC(=C(C=C1Br)O)N | [2][4] |

| Hydrogen Bond Donors | 2 | [2][4] |

| Hydrogen Bond Acceptors | 2 | [2][4] |

Experimental Protocol for Crystal Structure and Morphology Determination

The following section outlines a detailed, generalized methodology for the synthesis, purification, crystallization, and subsequent analysis of this compound to determine its crystal structure and morphology.

Synthesis and Purification

A common synthesis route for this compound involves the reduction of 5-bromo-2-nitrophenol.[6]

Materials:

-

5-bromo-2-nitrophenol

-

0.5% aqueous sodium hydroxide solution

-

Sodium bisulfite (85% pure)

-

Dilute hydrochloric acid

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Ether/hexane solvent mixture for recrystallization

Procedure:

-

Dissolve 5-bromo-2-nitrophenol in a 0.5% aqueous sodium hydroxide solution with stirring until complete dissolution.[6]

-

Add sodium bisulfite to the solution and stir at room temperature for 15 minutes.[6]

-

Slowly acidify the reaction mixture with dilute hydrochloric acid to a pH of 5.[6]

-

Extract the aqueous mixture with diethyl ether (3 x 40 mL).[6]

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.[6]

-

Purify the crude product by recrystallization from a mixed solvent of ether/hexane to yield pure this compound crystals.[6]

Single Crystal Growth

Growing single crystals of sufficient size and quality is a critical and often challenging step for X-ray diffraction analysis.[7] Several methods can be employed, and the optimal conditions often need to be determined empirically.[8][9]

Methods:

-

Slow Evaporation:

-

Prepare a saturated solution of purified this compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a solvent mixture) at room temperature or slightly elevated temperature.[9][10]

-

Filter the solution to remove any particulate matter.

-

Transfer the solution to a clean vial, cover it loosely (e.g., with parafilm perforated with a few small holes) to allow for slow evaporation of the solvent.[9]

-

Store the vial in a vibration-free environment at a constant temperature.

-

-

Vapor Diffusion:

-

Dissolve the compound in a small amount of a relatively non-volatile solvent in which it is soluble (e.g., dichloromethane).[9][11]

-

Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the "anti-solvent," e.g., hexane or pentane).[11]

-

The anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting slow crystallization.[11]

-

-

Cooling:

-

Prepare a saturated solution of the compound at an elevated temperature.[10]

-

Slowly cool the solution to room temperature, and then potentially to lower temperatures (e.g., in a refrigerator).

-

The decrease in temperature reduces the solubility of the compound, leading to crystallization.

-

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the three-dimensional atomic arrangement within a crystal.[7][12]

Procedure:

-

Crystal Mounting: A suitable single crystal (typically >0.1 mm in all dimensions) is selected and mounted on a goniometer head.[7]

-

Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern (the positions and intensities of the diffracted X-ray beams) is recorded on a detector.[12]

-

Structure Solution and Refinement:

-

The diffraction data is processed to determine the unit cell parameters and the space group of the crystal.[13]

-

The positions of the atoms within the unit cell are determined using computational methods (structure solution).[12]

-

The atomic positions and other parameters are then refined to obtain the best possible fit with the experimental diffraction data.[12]

-

Powder X-ray Diffraction (PXRD)

PXRD is a useful technique for phase identification and for analyzing the purity of the bulk crystalline material.

Procedure:

-

A finely ground powder of the crystalline material is placed on a sample holder.

-

The sample is irradiated with an X-ray beam at varying angles (2θ).

-

The intensity of the diffracted X-rays is recorded as a function of the diffraction angle.

-

The resulting diffractogram is a fingerprint of the crystalline phase.

Crystal Morphology Characterization

The external shape (morphology) of a crystal is determined by the relative growth rates of its different faces and is related to its internal crystal structure.[14][15]

Techniques:

-

Optical Microscopy: The simplest method to observe the overall shape, size, and surface features of the crystals.

-

Scanning Electron Microscopy (SEM): Provides high-resolution images of the crystal surface, revealing detailed morphological features.[16]

-

Goniometry: Measures the angles between the crystal faces, which can be used to identify the crystal system and habit.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the determination of the crystal structure and morphology of a small organic molecule like this compound.

Caption: Experimental workflow for determining the crystal structure and morphology.

References

- 1. scbt.com [scbt.com]

- 2. This compound | C6H6BrNO | CID 14320605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 38191-34-3 [sigmaaldrich.com]

- 4. chemscene.com [chemscene.com]

- 5. 2-AMINO-5-NITROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. This compound | 38191-34-3 [chemicalbook.com]

- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Crystal Growth - Sample Preparation - Molecular Solids Group - Philipps-Universität Marburg [uni-marburg.de]

- 11. ocw.mit.edu [ocw.mit.edu]

- 12. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 13. portlandpress.com [portlandpress.com]

- 14. annualreviews.org [annualreviews.org]

- 15. mdpi.com [mdpi.com]

- 16. ijoeete.com [ijoeete.com]

Technical Guide to Purity Specifications of 2-Amino-5-bromophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity specifications for 2-Amino-5-bromophenol (CAS No: 38191-34-3), a key intermediate in pharmaceutical synthesis. This document outlines typical purity levels, potential impurities, and detailed methodologies for the analytical techniques used to ensure the quality and consistency of this compound.

Purity Specifications

This compound is typically available in high purity grades, suitable for pharmaceutical research and development. The acceptable purity levels are determined by a combination of analytical techniques that assess the presence of the main component, as well as any organic, inorganic, and residual solvent impurities.

Table 1: Typical Purity Specifications for this compound

| Parameter | Specification | Test Method |

| Appearance | Light brown to off-white solid | Visual Inspection |

| Purity (by HPLC) | ≥ 98.0% (Typical batches show > 99.5%) | High-Performance Liquid Chromatography (HPLC) |

| Water Content | ≤ 0.5% | Karl Fischer Titration |

| Identity | Conforms to the structure | ¹H NMR Spectroscopy |

Note: A certificate of analysis for a representative batch showed a purity of 99.98% by HPLC and a water content of 0.28% by Karl Fischer titration.[1]

Potential Impurities

The impurity profile of this compound is largely dependent on the synthetic route employed. A common method for its synthesis is the reduction of 5-bromo-2-nitrophenol.

Table 2: Potential Process-Related Impurities

| Impurity Name | Structure | Origin |

| 5-bromo-2-nitrophenol | Unreacted starting material | |

| 2-Aminophenol | Dehalogenation side reaction during reduction | |

| Other related substances | Varying structures | Side reactions or impurities in starting materials |

Experimental Protocols

Accurate determination of the purity of this compound requires robust and validated analytical methods. The following sections detail the experimental protocols for the key analytical tests.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is designed to separate this compound from its potential impurities, allowing for accurate quantification.

-

Instrumentation: An HPLC system equipped with a UV detector or a photodiode array (PDA) detector.

-

Chromatographic Conditions (starting point for method development):

-

Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size.

-

Mobile Phase A: 20 mM potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution:

-

0-5 min: 10% B

-

5-20 min: 10% to 90% B

-

20-25 min: 90% B

-

25.1-30 min: 10% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 280 nm.

-

Injection Volume: 10 µL.

-

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of this compound.

-

Dissolve in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to a final concentration of 0.1 mg/mL.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Water Content Determination by Karl Fischer Titration

This method is used for the specific determination of water content.

-

Instrumentation: A Karl Fischer titrator (volumetric or coulometric).

-

Reagents:

-

Karl Fischer reagent (single-component or two-component).

-

Anhydrous methanol or a suitable solvent.

-

-

Procedure (Volumetric Method):

-

Add approximately 20 mL of anhydrous methanol to the titration vessel and titrate to a stable endpoint with the Karl Fischer reagent to neutralize the solvent.

-

Accurately weigh a suitable amount of this compound (typically 100-200 mg) and add it to the titration vessel.

-

Titrate with the Karl Fischer reagent to a stable endpoint.

-

The water content is calculated based on the volume of titrant consumed and the predetermined titer of the reagent.

-

Structural Confirmation by ¹H NMR Spectroscopy

¹H NMR spectroscopy is used to confirm the chemical structure of this compound and to identify any major organic impurities.

-

Instrumentation: A Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or 500 MHz).

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).

-

Transfer the solution to an NMR tube.

-

-

Data Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

-

Data Analysis:

-

The chemical shifts, splitting patterns, and integration of the peaks should be consistent with the known structure of this compound. The presence of unexpected signals may indicate impurities.

-

Quality Control Workflow

A robust quality control workflow is essential to ensure that each batch of this compound meets the required purity specifications.

Conclusion

The purity of this compound is critical for its successful application in research and drug development. By adhering to the specifications and employing the detailed analytical protocols outlined in this guide, researchers and scientists can ensure the quality and consistency of this important chemical intermediate. The implementation of a systematic quality control workflow provides a framework for the reliable release of material for further use.

References

An In-depth Technical Guide to 2-Amino-5-bromophenol: Safety, Handling, and MSDS

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for 2-Amino-5-bromophenol (CAS No: 38191-34-3), a key intermediate in various organic synthesis and pharmaceutical applications. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing potential health risks.

Core Safety and Hazard Information

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation, and may cause an allergic skin reaction.[1]

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 4)[1]

-

Acute Toxicity, Dermal (Category 4)[1]

-

Skin Sensitization (Category 1)[1]

-

May cause respiratory irritation[4]

Hazard Pictograms:

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and storage.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆BrNO | [1][6] |

| Molecular Weight | 188.02 g/mol | [1][6] |

| Appearance | Solid | [5] |

| Melting Point | 146-147 °C | [4][5] |

| Boiling Point | 265 °C at 760 mmHg | [4][5] |

| Storage Temperature | Room Temperature | [6] |

Safe Handling and Storage Protocols

Proper handling and storage procedures are critical to prevent exposure and maintain the chemical's integrity.

Handling:

-

Avoid all personal contact, including inhalation of dust.[7][8]

-

Use in a well-ventilated area, preferably in a chemical fume hood.[7][9]

-

Wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat.[7][10]

Storage:

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure.

| PPE Category | Recommendation | Source(s) |

| Eye/Face Protection | Wear chemical safety goggles meeting OSHA or European Standard EN166 specifications. A face shield may be necessary for splash-prone activities. | [10] |

| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber for splash protection) and a lab coat or chemical-resistant apron. | [10] |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if engineering controls are insufficient or if irritation is experienced. | [10][11] |

Emergency and First Aid Procedures

In the event of an exposure or spill, immediate and appropriate action is required.

First Aid Measures:

| Exposure Route | First Aid Procedure | Source(s) |

| Inhalation | Remove the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. | [7][9][12] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. | [7][8][12] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [7][8][12] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. | [7][12][13] |

Accidental Release Measures:

In case of a spill, evacuate the area and ensure adequate ventilation. Wear appropriate PPE. For a dry spill, use dry clean-up procedures and avoid generating dust. Collect the residue and place it in a sealed container for disposal. For a wet spill, absorb with an inert material and place in a suitable container. Wash the spill area with large amounts of water.[7]

Fire-Fighting Measures

While this compound is not considered a significant fire risk, it is important to be prepared.

-

Suitable Extinguishing Media: Use extinguishing media suitable for the surrounding fire. Carbon dioxide, dry chemical powder, or foam can be used.[7][12]

-

Hazardous Combustion Products: In a fire, toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen bromide (HBr) may be emitted.[11][12]

-

Fire-Fighting Instructions: Firefighters should wear self-contained breathing apparatus and full protective clothing.[11][12]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[11] However, the available data indicates that it is harmful and an irritant.

Experimental Protocol: Spill Decontamination

This protocol outlines the general procedure for decontaminating a minor laboratory spill of solid this compound.

Materials:

-

Personal Protective Equipment (as specified above)

-

Dry, inert absorbent material (e.g., sand, vermiculite)

-

Scoop or brush and dustpan

-

Sealable waste disposal bags or containers

-

70% ethanol or a suitable laboratory detergent solution

-

Paper towels

Procedure:

-

Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the immediate area of the spill. Ensure the area is well-ventilated, preferably within a chemical fume hood.

-

Don PPE: Put on all required personal protective equipment.

-

Contain the Spill: Carefully cover the solid spill with a dry, inert absorbent material to prevent the generation of dust.

-

Collect the Material: Gently sweep or scoop the absorbed material into a sealable waste disposal bag or container. Avoid creating dust.

-

Decontaminate the Area: Wipe the spill area with a cloth or paper towels dampened with 70% ethanol or a suitable laboratory detergent solution. Work from the outside of the spill area inwards.

-

Dispose of Waste: Place all contaminated materials, including gloves and paper towels, into the sealed waste disposal bag. Label the bag clearly as hazardous waste.

-

Final Cleaning: Wash the decontaminated area again with soap and water.

-

Remove PPE and Wash Hands: Carefully remove and dispose of or decontaminate PPE as appropriate. Wash hands thoroughly with soap and water.

Visualized Workflows

The following diagrams illustrate key safety and handling workflows.

Caption: Workflow for Handling Chemical Spills

Caption: Decision Tree for Personal Exposure

References

- 1. This compound | C6H6BrNO | CID 14320605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. 4-Amino-2-bromophenol | C6H6BrNO | CID 14440265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. This compound | 38191-34-3 [sigmaaldrich.com]

- 6. chemscene.com [chemscene.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. benchchem.com [benchchem.com]

- 11. fishersci.com [fishersci.com]

- 12. canbipharm.com [canbipharm.com]

- 13. 2-AMINO-5-NITROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Reactivity Profile of the Amino Group in 2-Amino-5-bromophenol: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the chemical reactivity of the amino group in 2-Amino-5-bromophenol, a versatile intermediate in the synthesis of pharmaceuticals and other complex organic molecules. The reactivity of this compound is intricately governed by the electronic and steric interplay of the amino (-NH2), hydroxyl (-OH), and bromo (-Br) substituents on the aromatic ring.

Electronic and Steric Profile

The reactivity of the amino group in this compound is a direct consequence of the electronic effects exerted by the other ring substituents. The hydroxyl group at the ortho position and the bromine atom at the para position to the amino group create a unique electronic environment that dictates its basicity and nucleophilicity.

-

Hydroxyl Group (-OH): As a strong electron-donating group (EDG) through resonance (mesomeric effect), the hydroxyl group increases the electron density of the aromatic ring, particularly at the ortho and para positions. This effect enhances the electron density on the nitrogen atom of the amino group, making it more nucleophilic than in aniline.

-

Bromo Group (-Br): The bromine atom is an electron-withdrawing group (EWG) through its inductive effect due to its high electronegativity. However, it is also capable of donating electron density through resonance. In anilines, the inductive effect of halogens typically dominates, leading to a decrease in the basicity of the amino group compared to unsubstituted aniline.[1]

-

Combined Effects: The overall reactivity of the amino group is a balance of these opposing electronic forces. The strong activating effect of the hydroxyl group is expected to be attenuated by the deactivating inductive effect of the bromine atom.

// Invisible edges for layout edge [style=invis]; molecule -> donating; molecule -> withdrawing; } caption { label = "Figure 1. Influence of substituents on the amino group."; fontsize = 10; fontcolor = "#5F6368"; }

Basicity Profile

| Compound | Substituent(s) | pKa of Conjugate Acid |

| Aniline | H | 4.58[2] |

| o-Anisidine | o-OCH₃ | 4.49 |

| p-Anisidine | p-OCH₃ | 5.34 |

| o-Bromoaniline | o-Br | 2.53 |

| p-Bromoaniline | p-Br | 3.91 |

| o-Aminophenol | o-OH | 4.72[3] |

| p-Aminophenol | p-OH | 5.50 |

| Table 1: pKa values of selected substituted anilines to contextualize the basicity of this compound. |

Reactivity in Key Transformations

The amino group of this compound is a versatile functional handle that readily participates in a variety of chemical transformations.

N-Acylation

The amino group of this compound is a potent nucleophile and can be easily acylated with acylating agents like acid chlorides or anhydrides to form the corresponding amides.[1] This reaction is often used as a protecting strategy for the amino group or to synthesize biologically active amide derivatives.

Experimental Protocol: N-Acetylation of this compound

This protocol is adapted from standard procedures for the acetylation of aminophenols.[4]

-

Dissolution: In a 125 mL Erlenmeyer flask, suspend 1.0 g of this compound in 30 mL of deionized water. Add 1.0 mL of concentrated hydrochloric acid to facilitate dissolution.

-

Buffering: In a separate beaker, dissolve 1.5 g of sodium acetate trihydrate in 5 mL of deionized water. Add this buffer solution to the this compound solution.

-

Acetylation: While stirring, add 1.2 mL of acetic anhydride to the reaction mixture.

-

Precipitation: Cool the flask in an ice bath and continue to stir until a precipitate forms.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water.

-

Purification: Recrystallize the crude product from an ethanol/water mixture to yield N-(4-bromo-2-hydroxyphenyl)acetamide.

| Acylating Agent | Substrate | Yield (%) |

| Acetic Anhydride | p-Aminophenol | High (typically >85%)[4] |

| Benzoyl Chloride | 2-(Aminomethyl)-7-bromonaphthalene | 90-98%[5] |

| Acetyl Chloride | 2-Amino-5-chloro-2'-fluorobenzophenone | 85-95%[6] |

| Table 2: Representative yields for N-acylation reactions on analogous substrates. |

N-Alkylation

N-alkylation of the amino group can be achieved through methods such as reaction with alkyl halides or reductive amination with aldehydes and a reducing agent.[6][7] These reactions are fundamental in drug development for introducing alkyl chains that can modify a compound's lipophilicity and pharmacological profile.

Experimental Protocol: N-Alkylation with an Alkyl Halide

This is a general procedure for the N-alkylation of aromatic amines.[6]

-

Suspension: In a round-bottom flask, suspend 1.0 g of this compound in a suitable solvent (e.g., DMF, Acetonitrile).

-

Base Addition: Add 1.5 equivalents of a base (e.g., K₂CO₃, Cs₂CO₃) and stir the mixture at room temperature for 15-30 minutes.

-

Alkylation: Add 1.1 equivalents of the alkyl halide (e.g., methyl iodide, benzyl bromide) dropwise.

-

Heating: Heat the reaction mixture to an appropriate temperature (e.g., 60-80°C) and monitor the reaction by TLC.

-

Work-up: After completion, cool the mixture, pour it into water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

| Alkylating Agent | Substrate | Yield (%) |

| Methyl Iodide | 2-Amino-5-chloro-2'-fluorobenzophenone | 85-95%[6] |

| Benzyl Bromide | 2-Amino-5-chloro-2'-fluorobenzophenone | 90-98%[6] |

| 2-Chloroethanol | Various anilines | 64-80%[8] |

| Table 3: Representative yields for N-alkylation reactions on analogous substrates. |

Diazotization and Subsequent Reactions

The primary amino group of this compound can be converted into a diazonium salt (Ar-N₂⁺) by treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures (0-5°C).[9] Diazonium salts are highly valuable synthetic intermediates.

-

Sandmeyer Reaction: The diazonium group can be replaced by a variety of nucleophiles, including halides (-Cl, -Br, -I) and cyanide (-CN), typically using a copper(I) salt as a catalyst.[10][11] This provides a powerful method for introducing a wide range of functional groups onto the aromatic ring.

-

Azo Coupling: The diazonium salt is an electrophile and can react with electron-rich aromatic compounds (like phenols or anilines) in an electrophilic aromatic substitution reaction to form azo compounds (Ar-N=N-Ar').[12][13] These compounds are often intensely colored and are used as dyes.

Experimental Protocol: Diazotization and Azo Coupling with 2-Naphthol

This protocol is based on general procedures for azo dye synthesis.[12]

-

Diazotization:

-

Dissolve 1.88 g (0.01 mol) of this compound in 5 mL of 3M HCl in a beaker. Cool the solution to 0-5°C in an ice-salt bath.

-

In a separate test tube, dissolve 0.70 g (0.01 mol) of sodium nitrite in 5 mL of cold water.

-

Slowly add the sodium nitrite solution dropwise to the cold amine solution with constant stirring, keeping the temperature below 5°C. The formation of the diazonium salt is indicated by a positive test on starch-iodide paper.

-

-

Coupling:

-

In a separate 150 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 10 mL of 2.5 M NaOH solution. Cool this solution to 5°C in an ice bath.

-

Slowly and with vigorous stirring, add the freshly prepared, cold diazonium salt solution to the 2-naphthol solution. An intensely colored precipitate (the azo dye) should form immediately.

-

Continue stirring the mixture in the ice bath for 30 minutes.

-

-

Isolation:

-

Collect the dye by vacuum filtration, wash with cold water, and allow it to air dry.

-

Palladium Cross-Coupling Reactions

The presence of both a nucleophilic amino group and a C-Br bond makes this compound a substrate of interest for palladium-catalyzed cross-coupling reactions. The most relevant of these is the Buchwald-Hartwig amination , which forms C-N bonds.[14][15]

While the existing amino group could potentially undergo a second amination under forcing conditions, it is more likely that the C-Br bond would be the reactive site for coupling with another amine, preserving the initial amino group. The amino group's electronic and steric properties would influence the reactivity of the C-Br bond in this transformation.

// Cycle pd0 -> oxidative_addition [label="+ Ar-Br"]; oxidative_addition -> pd_complex1; pd_complex1 -> ligand_exchange [label="+ HNR'R''"]; ligand_exchange -> pd_complex2; pd_complex2 -> reductive_elimination; reductive_elimination -> product; reductive_elimination -> pd0 [label="Regeneration"]; } caption { label = "Figure 4. Catalytic cycle for Buchwald-Hartwig amination."; fontsize = 10; fontcolor = "#5F6368"; }

Experimental Protocol: General Buchwald-Hartwig Amination

This is a general procedure for the coupling of an aryl bromide with an amine.[16]

-

Setup: To a dry, sealable reaction tube equipped with a magnetic stir bar, add the aryl bromide (e.g., this compound, 1.0 eq), the amine to be coupled (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., Xantphos, 2-10 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq).

-

Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent Addition: Add anhydrous solvent (e.g., Toluene or Dioxane) via syringe.

-

Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-110°C) with vigorous stirring. Monitor the reaction by LC-MS or TLC.

-

Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

-

Purification: Concentrate the filtrate and purify the crude product by silica gel column chromatography.

Conclusion

The amino group in this compound exhibits a rich and versatile reactivity profile, making it a valuable synthon for medicinal and materials chemistry. Its nucleophilicity, influenced by the ortho-hydroxyl and para-bromo substituents, allows for straightforward N-acylation and N-alkylation. Furthermore, its ability to form a diazonium salt opens pathways to a vast array of functional group interconversions via Sandmeyer-type reactions and the synthesis of azo compounds. The molecule is also a prime candidate for advanced transformations like palladium-catalyzed cross-coupling reactions. A thorough understanding of this reactivity profile is essential for the effective utilization of this compound in the design and synthesis of novel, high-value chemical entities.

References

- 1. Anilines: Acid-base properties [qorganica.com]

- 2. tsijournals.com [tsijournals.com]

- 3. 2-Aminophenol | C6H7NO | CID 5801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. thieme-connect.de [thieme-connect.de]

- 9. Diazotisation [organic-chemistry.org]

- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 11. Sandmeyer Reaction [organic-chemistry.org]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. benchchem.com [benchchem.com]

Acidity and pKa of 2-Amino-5-bromophenol's Hydroxyl Group: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the acidity and the corresponding pKa of the hydroxyl group in 2-Amino-5-bromophenol. This molecule presents an interesting case study in physical organic chemistry, where the interplay of multiple substituents on an aromatic ring dictates its chemical properties. Understanding the acidity of the phenolic proton is crucial for applications in medicinal chemistry, materials science, and chemical synthesis, as it governs the molecule's charge state, solubility, and reactivity in various environments.

Executive Summary

The acidity of the hydroxyl group in this compound is influenced by the electronic effects of both the amino (-NH2) and bromo (-Br) substituents. The amino group, being electron-donating, tends to decrease acidity, while the electron-withdrawing nature of the bromine atom increases it. The predicted pKa of the hydroxyl group is approximately 8.79, indicating it is a stronger acid than phenol and 2-aminophenol, but a slightly weaker acid than 4-bromophenol. This guide provides a comparative analysis of these compounds, details the underlying electronic principles, and outlines experimental protocols for pKa determination.

Comparative Acidity: Data Overview

To contextualize the acidity of this compound, it is instructive to compare its pKa with that of related phenolic compounds. The following table summarizes the pKa values for the hydroxyl group of phenol and its relevant substituted derivatives.

| Compound | Structure | pKa of Hydroxyl Group |

| Phenol | C₆H₅OH | ~9.88 - 10.0[1][2] |

| 2-Aminophenol | H₂NC₆H₄OH | ~9.71 - 9.97[3][4] |

| 4-Bromophenol | BrC₆H₄OH | ~9.17 - 9.37[5][6][7] |

| This compound | H₂N(Br)C₆H₃OH | ~8.79 (Predicted) [8] |

Electronic Effects on Acidity

The acidity of a phenol is determined by the stability of its corresponding phenoxide ion, which is formed upon deprotonation of the hydroxyl group. Substituents on the aromatic ring that can delocalize the negative charge of the phenoxide ion will increase acidity (lower pKa), while substituents that destabilize the anion will decrease acidity (higher pKa).

1. The Amino Group (-NH2): An Electron-Donating Group

The amino group is a powerful electron-donating group through resonance (+R effect), which is more significant than its inductive electron-withdrawing effect (-I effect). By donating electron density into the aromatic ring, the -NH2 group increases the electron density on the oxygen atom of the phenoxide ion, thereby destabilizing it and making the phenol less acidic. This is evident in the pKa of 2-aminophenol (~9.71-9.97), which is slightly higher than or very similar to that of phenol (~9.88-10.0).[1][2][3][4]

2. The Bromo Group (-Br): An Electron-Withdrawing Group

The bromine atom is an electronegative element and thus exerts an electron-withdrawing inductive effect (-I effect). While it also has a weak electron-donating resonance effect (+R effect) due to its lone pairs, the inductive effect is dominant for halogens. The net effect is the withdrawal of electron density from the aromatic ring, which helps to stabilize the negative charge of the phenoxide ion. This increased stabilization leads to a more acidic phenol, as demonstrated by the lower pKa of 4-bromophenol (~9.17-9.37) compared to phenol.[5][6][7]

3. Combined Effects in this compound

In this compound, both an electron-donating group and an electron-withdrawing group are present. The amino group at the ortho position and the bromo group at the meta position (relative to the hydroxyl group) exert their respective electronic influences. The bromo group's electron-withdrawing inductive effect dominates and is the primary contributor to the increased acidity compared to phenol and 2-aminophenol. The predicted pKa of ~8.79 reflects this net stabilization of the phenoxide ion.

The following diagram illustrates the interplay of these electronic effects on the acidity of this compound.

Experimental Protocols for pKa Determination

The pKa of a phenolic compound can be determined experimentally using several well-established methods. The two most common techniques are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

This method involves titrating a solution of the phenol with a standard solution of a strong base, such as sodium hydroxide, while monitoring the pH with a pH meter.

Methodology:

-

Preparation of Solutions:

-

Prepare a standard solution of the phenolic compound (e.g., 0.01 M this compound) in a suitable solvent, typically a mixture of water and an organic solvent like ethanol or methanol to ensure solubility.

-

Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

-

Titration:

-

Place a known volume of the phenol solution in a beaker equipped with a magnetic stirrer and a calibrated pH electrode.

-

Add the strong base titrant in small, precise increments.

-

Record the pH of the solution after each addition of the titrant.

-

-

Data Analysis:

-

Plot the pH of the solution as a function of the volume of titrant added.

-

The pKa is the pH at the half-equivalence point, where half of the phenol has been neutralized to its conjugate base. This can be determined from the midpoint of the steep rise in the titration curve or by analyzing the first derivative of the curve.

-

UV-Vis Spectrophotometry

This technique relies on the fact that the phenol and its corresponding phenoxide ion have different UV-Vis absorption spectra. By measuring the absorbance of the solution at different pH values, the ratio of the two species can be determined, and the pKa can be calculated using the Henderson-Hasselbalch equation.

Methodology:

-

Spectral Analysis:

-

Record the UV-Vis absorption spectra of the phenol in a strongly acidic solution (where it exists predominantly as the neutral species) and in a strongly basic solution (where it is fully deprotonated to the phenoxide ion).

-

Identify the wavelength of maximum absorbance (λmax) for both the acidic and basic forms.

-

-

Preparation of Buffered Solutions:

-

Prepare a series of buffer solutions with known pH values spanning the expected pKa of the phenol.

-

-

Absorbance Measurements:

-

Prepare solutions of the phenol with the same concentration in each of the buffer solutions.

-

Measure the absorbance of each solution at the λmax of the phenoxide ion.

-

-

Data Analysis:

-

The pKa can be determined by plotting the absorbance versus pH and fitting the data to the appropriate equation.

-

Alternatively, the pKa can be calculated for each pH using the following equation: pKa = pH + log[(A_max - A) / (A - A_min)] where A is the absorbance of the solution at a given pH, A_max is the absorbance in the strongly basic solution, and A_min is the absorbance in the strongly acidic solution.

-

The following diagram outlines the general workflow for the spectrophotometric determination of pKa.

Conclusion

The acidity of the hydroxyl group in this compound is a result of the combined electronic effects of the amino and bromo substituents. The electron-withdrawing nature of the bromine atom increases the acidity, while the electron-donating amino group has a counteracting effect. The predicted pKa of approximately 8.79 suggests that the electron-withdrawing effect of the bromine is more influential in this particular arrangement. For drug development and scientific research, an accurate, experimentally determined pKa is invaluable. The protocols outlined in this guide provide a robust framework for such determinations. A thorough understanding of the acidity of this and similar molecules is fundamental to predicting their behavior in chemical and biological systems.

References

- 1. Phenol | C6H5OH | CID 996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.indiana.edu [chem.indiana.edu]

- 3. 2-Aminophenol | C6H7NO | CID 5801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Aminophenol - Wikipedia [en.wikipedia.org]

- 5. 4-Bromophenol | C6H5BrO | CID 7808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. modychem.co [modychem.co]

- 8. This compound | 38191-34-3 [chemicalbook.com]

Methodological & Application

Synthesis of 2-Amino-5-bromophenol from 5-bromo-2-nitrophenol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-amino-5-bromophenol, a valuable intermediate in pharmaceutical and chemical research, from 5-bromo-2-nitrophenol. Various reduction methodologies are presented to offer flexibility based on available resources and desired outcomes.

Introduction

The reduction of the nitro group in 5-bromo-2-nitrophenol to an amine is a critical transformation for the generation of this compound. This resulting aminophenol derivative serves as a key building block in the synthesis of a range of more complex molecules, including active pharmaceutical ingredients (APIs). The selection of an appropriate reduction method is crucial and can be influenced by factors such as yield, reaction conditions, cost of reagents, and ease of purification. This note details three common methods for this conversion: reduction with sodium bisulfite, reduction with iron in the presence of an acid or ammonium chloride, and catalytic hydrogenation.

Chemical Transformation

The overall chemical equation for the synthesis of this compound from 5-bromo-2-nitrophenol is as follows:

Figure 1: General reaction scheme for the reduction of 5-bromo-2-nitrophenol to this compound.

Comparative Data of Synthesis Methods

The following table summarizes the key quantitative data from different experimental protocols for the synthesis of this compound. This allows for a direct comparison of the efficiency and conditions of each method.